2-(Butan-2-yloxy)pyridine-3,4-diamine
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Overview
Description
2-(Butan-2-yloxy)pyridine-3,4-diamine is an organic compound with the molecular formula C9H15N3O It is a derivative of pyridine, featuring two amino groups at the 3 and 4 positions and a butan-2-yloxy group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yloxy)pyridine-3,4-diamine typically involves the reaction of 3,4-diaminopyridine with butan-2-ol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the butan-2-yloxy group on the pyridine ring. The process can be summarized as follows:
Starting Materials: 3,4-diaminopyridine and butan-2-ol.
Catalyst: Acidic or basic catalyst, such as sulfuric acid or sodium hydroxide.
Reaction Conditions: Heating the mixture to around 100-150°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yloxy)pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The butan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(Butan-2-yloxy)pyridine-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yloxy)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminopyridine: A precursor to 2-(Butan-2-yloxy)pyridine-3,4-diamine, used in similar applications.
2-(Methoxy)pyridine-3,4-diamine: A structurally related compound with a methoxy group instead of a butan-2-yloxy group.
2-(Ethoxy)pyridine-3,4-diamine: Another related compound with an ethoxy group.
Uniqueness
This compound is unique due to the presence of the butan-2-yloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
2-(Butan-2-yloxy)pyridine-3,4-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a butan-2-yloxy group and two amino groups at the 3 and 4 positions. This unique structure may contribute to its biological properties, making it a subject of interest for further research.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action. For instance, they may interact with various biological targets such as enzymes or receptors, leading to diverse pharmacological effects. The specific mechanisms for this compound are still under investigation, but potential pathways include:
- Enzyme Inhibition : Compounds with amine groups are known to inhibit certain kinases and phosphatases, which play critical roles in cellular signaling pathways.
- Antimicrobial Activity : Similar derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess antimicrobial properties.
Anticancer Activity
Several studies have explored the anticancer potential of pyridine derivatives. For instance, compounds structurally related to this compound have demonstrated selective cytotoxicity against cancer cell lines. A notable study highlighted that certain substituted pyridines exhibited IC50 values in the low micromolar range against various cancer types, indicating promising anticancer activity.
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 5.0 |
Compound B | MCF-7 | 3.5 |
This compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of related compounds suggest that this compound may also exhibit antibacterial effects. Preliminary studies indicate moderate to strong activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
Case Studies
-
Anticancer Study : A recent investigation evaluated the effects of various pyridine derivatives on colon cancer cells. The study found that certain derivatives led to significant apoptosis in cancer cells through caspase activation pathways.
- Findings : The study reported an IC50 value of approximately 4 µM for a closely related compound, indicating potential for this compound to exhibit similar effects.
-
Antimicrobial Study : Another study focused on the antimicrobial efficacy of pyridine derivatives against multi-drug resistant strains. The results showed that compounds with similar functional groups effectively inhibited bacterial growth.
- Findings : The compound exhibited MIC values comparable to established antibiotics, suggesting its potential as a lead compound for further development.
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-butan-2-yloxypyridine-3,4-diamine |
InChI |
InChI=1S/C9H15N3O/c1-3-6(2)13-9-8(11)7(10)4-5-12-9/h4-6H,3,11H2,1-2H3,(H2,10,12) |
InChI Key |
FVVZXEAIFNKTTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NC=CC(=C1N)N |
Origin of Product |
United States |
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